molecular formula C13H18N4O2S B3990200 4-ethyl-N-(4-nitrophenyl)piperazine-1-carbothioamide

4-ethyl-N-(4-nitrophenyl)piperazine-1-carbothioamide

Cat. No.: B3990200
M. Wt: 294.38 g/mol
InChI Key: PPWVZYXBHUGWAT-UHFFFAOYSA-N
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Description

4-ethyl-N-(4-nitrophenyl)piperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-nitrophenyl)piperazine-1-carbothioamide typically involves the reaction of 4-nitrophenylpiperazine with ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(4-nitrophenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides).

    Hydrolysis: Acidic or basic conditions, water.

Major Products Formed

Scientific Research Applications

4-ethyl-N-(4-nitrophenyl)piperazine-1-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-nitrophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can reduce melanin production and is beneficial in treating hyperpigmentation disorders . Additionally, its potential anti-tubercular activity may involve the inhibition of key enzymes in the Mycobacterium tuberculosis bacterium, disrupting its metabolic processes and leading to bacterial death .

Comparison with Similar Compounds

4-ethyl-N-(4-nitrophenyl)piperazine-1-carbothioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-ethyl-N-(4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-2-15-7-9-16(10-8-15)13(20)14-11-3-5-12(6-4-11)17(18)19/h3-6H,2,7-10H2,1H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWVZYXBHUGWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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